molecular formula C22H24ClFN2O5S B11349348 Methyl 3-[({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate

Methyl 3-[({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate

Cat. No.: B11349348
M. Wt: 483.0 g/mol
InChI Key: NKASSERCEMKVFJ-UHFFFAOYSA-N
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Description

METHYL 3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings, a piperidine moiety, and functional groups such as chloro, fluoro, and methanesulfonyl, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE typically involves multi-step organic reactions. One common approach includes:

    Formation of the Piperidine Moiety: Starting with a suitable piperidine precursor, the piperidine ring is functionalized with the methanesulfonyl group.

    Aromatic Substitution: The chloro and fluoro substituents are introduced onto the aromatic ring through electrophilic aromatic substitution reactions.

    Amide Bond Formation: The piperidine derivative is then coupled with the benzoate moiety through an amide bond formation reaction, often using coupling reagents like EDCI or DCC.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the amide bond, potentially leading to the formation of amines or reduced aromatic systems.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced aromatic compounds.

    Substitution: Various substituted aromatic derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • METHYL 3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE shares similarities with other sulfonyl piperidine derivatives and aromatic esters.
  • Compounds like METHYL 3-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE or METHYL 3-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE exhibit similar structural features but differ in their substituents.

Uniqueness:

  • The presence of both chloro and fluoro substituents on the aromatic ring, combined with the methanesulfonyl piperidine moiety, gives METHYL 3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-2-METHYLBENZOATE unique chemical properties and potential biological activities.
  • These structural features can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile, making it distinct from other related compounds.

Properties

Molecular Formula

C22H24ClFN2O5S

Molecular Weight

483.0 g/mol

IUPAC Name

methyl 3-[[1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]-2-methylbenzoate

InChI

InChI=1S/C22H24ClFN2O5S/c1-14-16(22(28)31-2)5-3-8-20(14)25-21(27)15-9-11-26(12-10-15)32(29,30)13-17-18(23)6-4-7-19(17)24/h3-8,15H,9-13H2,1-2H3,(H,25,27)

InChI Key

NKASSERCEMKVFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F)C(=O)OC

Origin of Product

United States

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